Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-
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Overview
Description
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-: is a complex organic compound that features a benzoic acid core substituted with a formyl group, a hydroxymethyl group, and a pyrrole ring
Mechanism of Action
Target of Action
It is known that similar compounds have shown bioactivity, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Mode of Action
It is suggested that the 5-hydroxymethyl moiety plays a significant role in its bioactivity, as larger substitutions at this position correspond with decreased activity .
Biochemical Pathways
Similar compounds are known to arise from the non-enzymatic maillard reactions of amines and sugars .
Result of Action
Similar compounds have shown interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- typically involves multi-step organic reactions. One common approach is the condensation of a benzoic acid derivative with a pyrrole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction of a benzoic acid derivative with a formylated pyrrole can be catalyzed by acidic or basic conditions, depending on the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in a dicarboxylic acid derivative.
Reduction: Reduction of the formyl group to a hydroxymethyl group results in a dihydroxymethyl derivative.
Substitution: Introduction of nitro or halogen groups onto the aromatic ring.
Scientific Research Applications
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-formyl-: Similar structure but lacks the pyrrole ring and hydroxymethyl group.
4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid: Contains a similar pyrrole ring but with different substituents.
Uniqueness
Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy- is unique due to the presence of both a formyl group and a hydroxymethyl group on the pyrrole ring, which can influence its reactivity and biological activity. This combination of functional groups provides versatility in chemical synthesis and potential for diverse applications .
Properties
IUPAC Name |
5-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-6-9-1-2-10(7-16)14(9)8-3-4-12(17)11(5-8)13(18)19/h1-6,16-17H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXRLABGWNUXQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=CC=C2C=O)CO)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40826286 |
Source
|
Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876903-48-9 |
Source
|
Record name | 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40826286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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